CFTR Inhibition Potency: Direct Comparison with 2-Bromo-5-(trifluoromethoxy)pyridine
The compound exhibits moderate inhibitory activity against human CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) with an IC₅₀ of 1.2 μM in a cellular halide influx assay using FRT cells expressing YFP-H148Q [1]. In contrast, the structurally related analog 2-Bromo-5-(trifluoromethoxy)pyridine, which lacks the methylene spacer in the alkoxy chain, showed significantly reduced potency (IC₅₀ > 100 μM) in the same assay format, highlighting the critical role of the ethoxy linker for target engagement [2].
| Evidence Dimension | CFTR Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.2 μM |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethoxy)pyridine: >100 μM |
| Quantified Difference | ≥ 83-fold more potent |
| Conditions | FRT cell-based halide influx assay with YFP-H148Q indicator |
Why This Matters
This data provides a direct, quantitative rationale for selecting the 2,2,2-trifluoroethoxy variant over the closely related trifluoromethoxy analog in CFTR modulator discovery programs.
- [1] BindingDB. BDBM50416579 (CHEMBL1222277): Inhibition of human CFTR. (Accessed 2026-04-21). View Source
- [2] Vertex Pharmaceuticals. Pyridyl derivatives as CFTR modulators. European Patent EP2615085, granted 2015-08-26. View Source
